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Compound of Interest

Compound Name: SJ1008030 formic

Cat. No.: B12376149 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for assessing the degradation of Janus

Kinase 2 (JAK2) protein in response to treatment with SJ1008030, a potent and selective JAK2

PROTAC (Proteolysis Targeting Chimera) degrader. The following protocols are intended for

use by professionals in cell biology, pharmacology, and drug development.

Introduction
SJ1008030 is a heterobifunctional molecule designed to induce the degradation of JAK2

through the ubiquitin-proteasome system.[1] By simultaneously binding to JAK2 and an E3

ubiquitin ligase, SJ1008030 facilitates the ubiquitination of JAK2, marking it for subsequent

degradation by the proteasome.[1][2] This approach offers a powerful alternative to traditional

kinase inhibition, as it leads to the removal of the entire protein, potentially mitigating resistance

mechanisms and providing a more sustained pharmacological effect.[2] These notes provide a

comprehensive Western blot protocol to quantify the degradation of JAK2 in cancer cell lines.

Mechanism of Action: SJ1008030-Mediated JAK2
Degradation
SJ1008030 functions as a molecular bridge, bringing the target protein, JAK2, into proximity

with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules
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to JAK2. Poly-ubiquitinated JAK2 is then recognized and degraded by the 26S proteasome,

leading to a reduction in total JAK2 protein levels and subsequent downstream signaling.
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Caption: Mechanism of SJ1008030-mediated JAK2 degradation.
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Experimental Data Summary
The following table summarizes the reported activity of SJ1008030 in relevant cancer cell lines.

This data is crucial for designing experiments to validate its efficacy.

Cell Line Compound
Concentrati
on Range

Incubation
Time

Effect Reference

MHH-CALL-4 SJ1008030 1 nM - 4.3 µM 72 hours

Dose-

dependent

degradation

of JAK2.

Weak effect

on JAK1,

JAK3, and

GSPT1. IC50

of 5.4 nM for

cell growth

inhibition.

[3][4]

Xenograft

SJBALL0214

15 bone

marrow cells

SJ1008030 1 nM - 10 µM 24 hours

Near-

complete,

dose-

dependent

degradation

of JAK2. No

effect on

GSPT1.

[3][5]

Western Blot Protocol for JAK2 Degradation
This protocol outlines the steps to assess the degradation of JAK2 in MHH-CALL-4 cells

following treatment with SJ1008030.

Materials and Reagents
Cell Line: MHH-CALL-4 (CRLF2-rearranged acute lymphoblastic leukemia)
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Compound: SJ1008030 (formic salt)

Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

Protein Assay: BCA or Bradford assay kit

SDS-PAGE: Precast or hand-cast polyacrylamide gels (4-20% gradient recommended)

Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose

Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline

with 0.1% Tween-20 (TBST)

Primary Antibodies:

Rabbit anti-JAK2

Rabbit anti-Phospho-JAK2 (Tyr1007/1008)

Mouse anti-β-actin (loading control)

Secondary Antibodies:

HRP-conjugated anti-rabbit IgG

HRP-conjugated anti-mouse IgG

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

Imaging System: Chemiluminescence imager

Experimental Workflow
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Caption: Western blot workflow for JAK2 degradation analysis.
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Detailed Procedure
Cell Culture and Treatment:

Culture MHH-CALL-4 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-

streptomycin at 37°C in a humidified incubator with 5% CO2.

Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.

Prepare a stock solution of SJ1008030 (formic salt) in DMSO.

Treat cells with increasing concentrations of SJ1008030 (e.g., 0, 1, 10, 100, 1000 nM) for

24 to 72 hours. Include a vehicle control (DMSO).

Cell Lysis and Protein Quantification:

After incubation, harvest the cells by centrifugation.

Wash the cell pellet once with ice-cold PBS.

Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant to a new tube and determine the protein concentration using a

BCA or Bradford assay.

Sample Preparation and SDS-PAGE:

Normalize the protein concentration for all samples.

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

Load equal amounts of protein (20-30 µg) per lane onto a 4-20% SDS-PAGE gel. Include

a molecular weight marker.

Run the gel at a constant voltage until the dye front reaches the bottom.
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Protein Transfer:

Transfer the separated proteins from the gel to a PVDF membrane.

Perform the transfer at 100V for 1-2 hours or overnight at a lower voltage in a cold room.

After transfer, confirm successful transfer by staining the membrane with Ponceau S.

Immunoblotting:

Wash the membrane with TBST to remove the Ponceau S stain.

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Incubate the membrane with the primary antibody (anti-JAK2, anti-pJAK2, or anti-β-actin)

diluted in blocking buffer overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 5-10 minutes each.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted

in blocking buffer for 1 hour at room temperature.

Wash the membrane three times with TBST for 10-15 minutes each.

Detection and Analysis:

Prepare the ECL substrate according to the manufacturer's instructions.

Incubate the membrane with the ECL substrate for 1-5 minutes.

Capture the chemiluminescent signal using an imaging system.

Analyze the band intensities using densitometry software. Normalize the JAK2 and pJAK2

band intensities to the β-actin loading control.

Considerations for the Use of Formic Acid
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While the compound is specified as "SJ1008030 formic," this likely refers to the formic acid

salt of the compound, which enhances its solubility and stability. For standard Western blot

procedures as described above, the compound is dissolved in a solvent like DMSO and then

diluted in cell culture media. The low final concentration of the formic acid salt in the media is

unlikely to affect the Western blot protocol.

However, if formic acid is used in sample preparation for other applications (e.g., protein

extraction from tissues), it is important to note that it can cause formylation of amino acid

residues, potentially altering protein migration and antibody recognition.[6] For this protocol,

where cells are treated in culture, this is not a concern.

Troubleshooting
Weak or No Signal: Increase the amount of protein loaded, use a fresh antibody dilution, or

increase the exposure time. Ensure efficient protein transfer.

High Background: Increase the number and duration of washes, use a fresh blocking buffer,

or decrease the antibody concentration.

Non-specific Bands: Optimize antibody concentration and blocking conditions. Ensure the

purity of the primary antibody.

Uneven Loading: Ensure accurate protein quantification and careful loading of equal

amounts of protein in each lane. Use a reliable loading control like β-actin or GAPDH for

normalization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

2. revvity.com [revvity.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12376149?utm_src=pdf-body
https://www.researchgate.net/post/Can_you_run_a_western_blot_of_samples_prepared_in_formic_acid
https://www.benchchem.com/product/b12376149?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7008130/
https://www.revvity.com/blog/inhibit-or-destroy-why-protac-technology-emerging-game-changer-drug-discovery-and-cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. medchemexpress.com [medchemexpress.com]

4. medchemexpress.com [medchemexpress.com]

5. medchemexpress.com [medchemexpress.com]

6. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for SJ1008030-
Mediated JAK2 Degradation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12376149#western-blot-protocol-for-sj1008030-
formic-jak2-degradation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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